molecular formula C8H12O2 B1262376 (E,E)-7-hydroxy-6-methylhepta-3,5-dienal

(E,E)-7-hydroxy-6-methylhepta-3,5-dienal

Cat. No. B1262376
M. Wt: 140.18 g/mol
InChI Key: ARBHCEGTLUXZRX-YNRRLODASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,E)-7-hydroxy-6-methylhepta-3,5-dienal is a heptadienal.

Scientific Research Applications

Chemical Decomposition and Formation

(E,E)-7-hydroxy-6-methylhepta-3,5-dienal, as part of the alpha,beta-unsaturated aldehydes group, undergoes water-mediated oxidative decomposition. Research by Grein et al. (1993) explored the decomposition of similar aldehydes, noting the formation of various hydroxy aldehydes and acids as degradation products, highlighting the complex transformations these compounds can undergo under specific conditions (Grein et al., 1993).

Catalytic Reactions

In the field of organometallic chemistry, compounds similar to (E,E)-7-hydroxy-6-methylhepta-3,5-dienal are used in catalytic processes. Hoover et al. (2004) demonstrated the catalytic intramolecular hydroamination of aminoallenes, a reaction pertinent to complex molecule synthesis, where compounds like 6-methylhepta-4,5-dienylamine were transformed under catalytic conditions (Hoover et al., 2004).

Natural Product Synthesis and Biological Properties

(E,E)-7-hydroxy-6-methylhepta-3,5-dienal is structurally related to diarylheptanoids, a class of compounds with notable biological properties. Tao et al. (2008) isolated similar compounds from Zingiber officinale (ginger), which displayed strong antioxidant properties and cytoprotective actions (Tao et al., 2008).

Biosynthesis and Natural Occurrence

Jones et al. (1977) analyzed the defensive secretions of certain arachnids, identifying various aldehydes and alcohols, including compounds closely related to (E,E)-7-hydroxy-6-methylhepta-3,5-dienal. This research provides insight into the biosynthetic pathways and natural occurrence of these compounds in different organisms (Jones et al., 1977).

Industrial Synthesis and Applications

Chen et al. (2012) researched the one-step, non-catalytic intramolecular redox reactions of conjugated all E-dienals, similar to (E,E)-7-hydroxy-6-methylhepta-3,5-dienal, in subcritical water. This study is significant for industrial applications, demonstrating efficient synthesis methods for complex organic compounds (Chen et al., 2012).

properties

Product Name

(E,E)-7-hydroxy-6-methylhepta-3,5-dienal

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(3E,5E)-7-hydroxy-6-methylhepta-3,5-dienal

InChI

InChI=1S/C8H12O2/c1-8(7-10)5-3-2-4-6-9/h2-3,5-6,10H,4,7H2,1H3/b3-2+,8-5+

InChI Key

ARBHCEGTLUXZRX-YNRRLODASA-N

Isomeric SMILES

C/C(=C\C=C\CC=O)/CO

Canonical SMILES

CC(=CC=CCC=O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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